molecular formula C15H12ClNO B4945851 1-(4-chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(4-chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No.: B4945851
M. Wt: 257.71 g/mol
InChI Key: FKGZGLJTVBJZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a heterocyclic compound that features a 4-chlorophenyl group attached to an isoquinolinone core

Properties

IUPAC Name

1-(4-chlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZGLJTVBJZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-aminoacetonitrile hydrochloride.

    Diazotization: 4-chloroaniline is diazotized using sodium nitrite in an acidic medium.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-aminoacetonitrile hydrochloride to yield 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.

    Cyclization: The intermediate undergoes cyclization under reflux in ethanol to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Isoquinoline.

    Substitution: Various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets:

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